Lipophilicity Advantage of Piperidine over Morpholine Substituent
The piperidine-substituted quinoline-3-carbaldehyde exhibits significantly higher lipophilicity compared to its morpholine analog. This difference is critical for predicting membrane permeability and oral bioavailability in drug development [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 3.861 |
| Comparator Or Baseline | 2-(Morpholin-1-yl)quinoline-3-carbaldehyde (estimated logP lower due to oxygen atom) |
| Quantified Difference | Target compound is more lipophilic by at least 0.5 logP units based on standard fragment contributions. |
| Conditions | Calculated property (in silico prediction) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane diffusion and blood-brain barrier penetration, making the piperidine analog a preferred scaffold for CNS-targeted therapeutics.
- [1] ChemBase. 2-(piperidin-1-yl)quinoline-3-carbaldehyde. ChemBase ID: 232723. Accessed 2026. View Source
